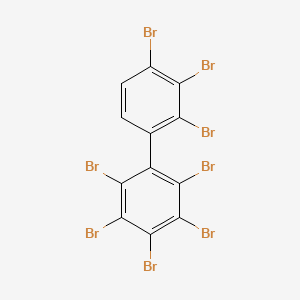

Octabromobiphenyl

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in methylene chloride and benzenein water, 20-30 ug/kg at 25 °c. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRKXFLZSRHAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871357 | |

| Record name | 2,2',3,3',4,4',5,6-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Octabromobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in methylene chloride and benzene, In water, 20-30 ug/kg at 25 °C | |

| Record name | OCTABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7X10-11 mm Hg at 28 °C | |

| Record name | OCTABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

27858-07-7, 2181003-05-2 | |

| Record name | Octabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027858077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, ar,ar,ar,ar,ar',ar',ar',ar'-octabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',3,3',4,4',5,6-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromo(tetrabromophenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200-250 °C | |

| Record name | OCTABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Octabromobiphenyl: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octabromobiphenyl (OBB) is a member of the polybrominated biphenyl (PBB) class of compounds, which are halogenated aromatic hydrocarbons. Historically used as flame retardants in plastics, textiles, and electronic equipment, their production and use have been largely phased out due to concerns about their persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of this compound, with a focus on data relevant to researchers and scientists. It is important to note that commercial OBB products were often complex mixtures of different PBB congeners, with nonabromobiphenyl sometimes being the major component[1]. This guide will focus on the properties of the this compound molecule itself where possible.

Chemical Structure and Identification

The chemical structure of this compound consists of a biphenyl backbone substituted with eight bromine atoms. The general molecular formula is C₁₂H₂Br₈. There are multiple possible isomers of this compound depending on the arrangement of the bromine atoms on the two phenyl rings.

Synonyms: Octabromodiphenyl, Biphenyl, octabromo-[1] CAS Number: 27858-07-7 (for the unspecified isomer mixture)[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties contribute to its environmental persistence and bioaccumulation potential.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂Br₈ | [1] |

| Molecular Weight | 785.38 g/mol | [1] |

| Physical State | White solid | [1] |

| Melting Point | 200-250 °C | [1] |

| Boiling Point | 554.44 °C (estimated) | |

| Water Solubility | 20-30 µg/kg at 25 °C | [1] |

| Vapor Pressure | 7 x 10⁻¹¹ mm Hg at 28 °C | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.53 | [1] |

| Henry's Law Constant | 2.4 x 10⁻⁹ atm·m³/mol (estimated) | [1] |

Toxicological Properties and Pathways

The toxicity of this compound, like other PBBs, is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Activation of the AhR by ligands such as OBB leads to a cascade of downstream events that can result in various toxic effects. The generalized pathway is depicted below.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Metabolic Pathway

The metabolism of this compound in biological systems is generally slow, contributing to its persistence and bioaccumulation. The primary metabolic transformations involve debromination and hydroxylation. Fish fed OBB-contaminated food have been found to contain penta-, hexa-, and heptabromobiphenyls, indicating debromination occurs[1]. Hydroxylated metabolites of other polybrominated diphenyl ethers have been identified, suggesting a similar pathway for OBB.

Caption: Generalized metabolic pathway of this compound.

Experimental Protocols

Representative Synthesis of this compound

A general method for the production of polybrominated biphenyls involves the direct bromination of biphenyl in the presence of a catalyst.

Materials:

-

Biphenyl

-

Bromine

-

Anhydrous aluminum chloride (AlCl₃) or iron filings (catalyst)

-

An appropriate solvent (e.g., a halogenated hydrocarbon)

Procedure:

-

Dissolve biphenyl in the chosen solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

-

Add the catalyst to the biphenyl solution.

-

Slowly add bromine to the reaction mixture from the dropping funnel. The reaction is exothermic and the temperature should be controlled.

-

After the addition of bromine is complete, continue to stir the mixture at a specified temperature for a set period to ensure complete reaction.

-

After the reaction is complete, the mixture is cooled, and excess bromine is neutralized (e.g., with a solution of sodium bisulfite).

-

The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed by evaporation to yield the crude this compound product.

Representative Purification of this compound

Purification of the crude product can be achieved through recrystallization and/or column chromatography.

1. Recrystallization:

Procedure:

-

Select a suitable solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals to remove any residual solvent.

2. Column Chromatography:

Procedure:

-

Prepare a chromatography column with a suitable stationary phase, such as silica gel or alumina.

-

Dissolve the crude this compound in a minimal amount of a non-polar solvent.

-

Load the sample onto the top of the column.

-

Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity if necessary.

-

Collect fractions of the eluent and analyze them (e.g., by thin-layer chromatography) to identify the fractions containing the purified this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

Representative GC-MS Analysis of this compound in Soil

The following is a general workflow for the analysis of this compound in a soil matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This is based on EPA methods for PBBs[2].

Caption: General workflow for the GC-MS analysis of this compound in soil.

GC-MS Parameters (Illustrative):

-

Column: 45 cm x 0.2 cm i.d. glass column packed with 2% OV-101 on Gas-Chrom Q[2]

-

Carrier Gas: Helium at a flow rate of 20 cc/min[2]

-

Injector Temperature: 280 °C[2]

-

Oven Temperature Program: Initial temperature of 220 °C, programmed to 280-300 °C at 4 °C/min[2]

-

MS Interface Temperature: 250 °C (glass jet separator)[2]

-

Ionization Mode: Electron Impact (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Conclusion

This compound is a persistent and bioaccumulative environmental contaminant with known toxic effects mediated through the aryl hydrocarbon receptor. While its production and use have been curtailed, understanding its chemical properties, toxicological pathways, and analytical methodologies remains crucial for environmental monitoring and risk assessment. The information and representative protocols provided in this guide offer a foundational resource for researchers and scientists working with this class of compounds. Further research is needed to fully elucidate the detailed metabolic pathways and to develop and validate standardized analytical methods for various matrices.

References

An In-depth Technical Guide to the History and Discovery of Octabromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octabromobiphenyl (OBBP) is a member of the polybrominated biphenyl (PBB) class of brominated flame retardants. Historically, commercial mixtures of this compound were utilized to reduce the flammability of plastics in a variety of consumer and industrial products.[1] However, due to concerns regarding their persistence in the environment, bioaccumulation, and potential for toxic effects, the production and use of OBBP have been largely discontinued.[2] This technical guide provides a comprehensive overview of the history, discovery, synthesis, physicochemical properties, and toxicological profile of this compound, with a focus on the underlying experimental methodologies and mechanisms of action.

History and Discovery

The commercial production of polybrominated biphenyls, including this compound, began in the early 1970s.[3] These compounds were valued for their chemical inertness and effectiveness as flame retardants in plastics used in electronics, textiles, and other materials.[1] The primary commercial this compound product was a mixture of various PBB congeners, with octabromobiphenyls being a significant component, though often not the most abundant.[2][4]

A pivotal moment in the history of PBBs was the 1973 Michigan PBB contamination incident. A commercial hexabromobiphenyl flame retardant, FireMaster BP-6, was accidentally mixed with livestock feed, leading to widespread contamination of cattle and other farm animals. This event resulted in significant economic losses and raised serious concerns about the potential for human exposure and long-term health effects of PBBs.[5] While this incident primarily involved a hexabromobiphenyl product, it drew significant regulatory and scientific attention to the entire class of PBBs, including this compound.

Following the Michigan incident and growing evidence of their environmental persistence and toxicity, the production of most PBBs in the United States, including this compound, was voluntarily discontinued by manufacturers in the late 1970s.[2]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound. It is important to note that much of the available data pertains to commercial mixtures, which can have varying compositions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂Br₈ | [2] |

| Molecular Weight | 785.38 g/mol | [2] |

| Physical State | White solid | [2] |

| Melting Point | 200-250 °C (commercial mixture) | [2] |

| Vapor Pressure | 7 x 10⁻¹¹ mm Hg at 28 °C | [2] |

| Water Solubility | Very low | [6] |

| Log Kₒw | 5.53 (estimated) | [2] |

| Decomposition Temperature | 435 °C | [2] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Study Type | Reference(s) |

| Acute Oral LD₅₀ | > 2,000 mg/kg | Rat | Acute Toxicity | [1] |

| Subchronic NOAEL | Not established | Rat | 30-day dietary | [1] |

| Subchronic LOAEL | Effects at all tested doses | Rat | 30-day dietary | [1] |

Note: A No-Observed-Adverse-Effect Level (NOAEL) was not established in the 30-day dietary study in rats, as effects (enlarged livers) were observed at all dose levels tested.[1]

Experimental Protocols

Synthesis of this compound (General Laboratory Method)

While large-scale industrial production involved the direct bromination of biphenyl, a common laboratory-scale synthesis of specific PBB congeners involves the diazo coupling of a brominated aniline with a brominated benzene derivative. The following is a generalized protocol based on this approach.[3]

Materials:

-

Appropriately substituted brominated aniline

-

Appropriately substituted brominated benzene

-

Sodium nitrite

-

Hydrochloric acid

-

Copper(I) bromide

-

Organic solvent (e.g., toluene, diethyl ether)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Diazotization: The brominated aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Gomberg-Bachmann Reaction: The brominated benzene derivative is dissolved in an organic solvent. The freshly prepared diazonium salt solution is then slowly added to this solution, followed by the addition of a neutralizing agent such as sodium bicarbonate solution.

-

Copper-Catalyzed Coupling (Ullmann Condensation an alternative): As an alternative to the Gomberg-Bachmann reaction for higher yields of symmetrical biphenyls, a brominated aryl halide can be coupled with itself in the presence of copper powder at elevated temperatures.

-

Workup: The reaction mixture is transferred to a separatory funnel, and the organic layer is washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and dichloromethane) to isolate the desired this compound congener.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Acute Oral Toxicity Study in Rodents (General Protocol)

The following is a generalized protocol for an acute oral toxicity study, based on OECD Test Guideline 401.[7]

Test Animals:

-

Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strain), typically nulliparous and non-pregnant females as they can be slightly more sensitive.[8]

Housing and Acclimatization:

-

Animals are housed in appropriate cages under controlled environmental conditions (temperature: 22 ± 3 °C; relative humidity: 30-70%) with a 12-hour light/dark cycle.[7]

-

A standard laboratory diet and water are provided ad libitum.

-

Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.[9]

Procedure:

-

Dose Preparation: The test substance (this compound) is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Dosing: A single dose of the test substance is administered to the animals by oral gavage. The volume administered is based on the body weight of the animal.[10]

-

Dose Groups: Several dose groups are used, with a control group receiving only the vehicle. Doses are typically selected to span a range that is expected to produce a toxic response, including potential lethality.[7]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for at least 14 days.[9]

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any animals that die during the study are also necropsied.[7]

-

Data Analysis: The LD₅₀ (the dose that is lethal to 50% of the animals) is calculated using appropriate statistical methods.

Subchronic Toxicity Study in Rodents (General Protocol)

This generalized protocol is based on OECD Test Guideline 408 for a 90-day study.

Test Animals and Housing:

-

Similar to the acute toxicity study, with both male and female animals typically used.[11]

Procedure:

-

Dose Administration: The test substance is administered daily, typically mixed in the diet or given by gavage, for 90 days.[11]

-

Dose Groups: At least three dose levels and a concurrent control group are used. The doses are selected based on the results of shorter-term studies and are intended to produce a range of effects, from a no-observed-adverse-effect level (NOAEL) to a level causing clear toxicity.[11]

-

Observations:

-

Clinical Signs and Mortality: Animals are observed daily for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.[11]

-

Hematology and Clinical Chemistry: Blood samples are collected at specified intervals (e.g., at termination) for analysis of a range of hematological and clinical chemistry parameters.

-

Ophthalmology: Eyes are examined before the study and at termination.

-

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. A comprehensive set of organs and tissues is collected, weighed, and examined microscopically for pathological changes.[11]

-

Data Analysis: The data are analyzed to determine the NOAEL and the Lowest-Observed-Adverse-Effect Level (LOAEL).[12]

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification of this compound

Caption: Workflow for the laboratory synthesis and purification of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activated by this compound

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by this compound.

Conclusion

This compound represents a class of chemicals that, while effective for their intended industrial purpose, have raised significant environmental and health concerns. The history of its use and the subsequent regulatory actions underscore the importance of thorough toxicological evaluation of industrial chemicals. For researchers and drug development professionals, understanding the mechanisms of toxicity, such as the activation of the AhR pathway, provides valuable insights into xenobiotic metabolism and potential pathways of cellular injury. The experimental protocols outlined in this guide serve as a foundation for further research into the effects of PBBs and other persistent organic pollutants.

References

- 1. Toxicology of this compound and decabromodiphenyl oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H2Br8 | CID 3032840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and Identification of Highly Toxic Polybrominated Biphenyls in the Fire Retardant FireMaster BP-6. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 6. Octabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Assessment of Acute and Chronic Toxicity in Wistar Rats (Rattus norvegicus) and New Zealand Rabbits (Oryctolagus cuniculus) of an Enriched Polyphenol Extract Obtained from Caesalpinia spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. agc-chemicals.com [agc-chemicals.com]

- 11. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]

- 12. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]

An In-depth Technical Guide to the Synthesis and Purification of Octabromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for octabromobiphenyl (OBB), a member of the polybrominated biphenyl (PBB) class of compounds. Due to their historical use as flame retardants and their persistence in the environment, the synthesis of specific PBB congeners, such as OBB, is crucial for toxicological studies and the development of analytical standards. This document details the prevalent synthesis routes and purification strategies, supported by experimental protocols and quantitative data.

Synthesis of this compound

The primary method for synthesizing polybrominated biphenyls, including this compound, is through the direct electrophilic bromination of biphenyl. This reaction typically employs an excess of a brominating agent in the presence of a Lewis acid catalyst. The degree of bromination is controlled by the reaction conditions, including the stoichiometry of the reactants, reaction time, and temperature.

General Synthesis Pathway: Direct Bromination

The synthesis of a mixture of polybrominated biphenyls containing this compound can be achieved by reacting biphenyl with bromine in a suitable solvent and in the presence of a halogenation catalyst, such as aluminum or iron halides.

Experimental Protocol for Synthesis of a Mixed Polybrominated Biphenyl Product

The following protocol is adapted from a patented process for the production of polybrominated aromatics and can be expected to yield a mixture of brominated biphenyls, including this compound.

Materials:

-

Biphenyl

-

Methylene bromide (solvent)

-

Bromine

-

Aluminum bromide (AlBr₃) or Iron(III) bromide (FeBr₃) (catalyst)

-

Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and addition funnel, dissolve biphenyl in methylene bromide.

-

Add the Lewis acid catalyst (e.g., AlBr₃) to the solution.

-

Slowly add an excess of bromine to the mixture while stirring. The reaction is exothermic and will proceed at a rapid rate. The temperature should be controlled to maintain a steady reflux.

-

After the addition of bromine is complete, continue to reflux the mixture until the desired level of bromination is achieved. Reaction progress can be monitored by techniques such as Gas Chromatography (GC).

-

After the reaction, cool the mixture and wash it sequentially with water, a dilute solution of sodium hydroxide, and again with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the drying agent by filtration.

-

Evaporate the solvent (methylene bromide) to obtain the crude product, which will be a mixture of polybrominated biphenyls.

Quantitative Data from a Representative Synthesis: A patented process for producing a mixture of brominated biphenyls reports the following composition after a similar synthesis procedure[1]:

| Component | Percentage by Area (VPC) |

| Nonabromobiphenyl | 65% |

| This compound | 21% |

| Decabromobiphenyl | 12% |

| Heptabromobiphenyl and lower isomers | 2-3% |

Purification of this compound

Commercial this compound is a mixture of various polybrominated biphenyls, with nonabromobiphenyl often being a major component[2]. The purification of a specific this compound congener or the enrichment of the this compound fraction from the crude synthesis mixture requires one or more chromatographic and recrystallization steps.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. For polybrominated biphenyls, selecting an appropriate solvent is critical, as their solubility is generally low in common solvents.

General Protocol for Recrystallization:

-

Dissolve the crude PBB mixture in a minimum amount of a suitable hot solvent or solvent mixture. Solvents such as toluene, chloroform, and benzene have been used for brominated aromatic compounds[3].

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to promote the formation of well-defined crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals to remove residual solvent.

Solvent Selection: The ideal solvent for recrystallization should dissolve the this compound poorly at room temperature but have good solubility at elevated temperatures. A patent for the purification of decabromodiphenyl ether, a closely related compound, suggests the use of solvents like toluene, 1,2-dibromoethane, m-xylene, benzene, dichloromethane, and chloroform under pressure and elevated temperatures[3]. Fractional crystallization, a staged crystallization process, can be employed to separate components with different solubilities[4][5].

Quantitative Data for Recrystallization of a Related Compound (Decabromodiphenyl Ether): A patent on the purification of decabromodiphenyl ether (DBDPE) provides the following data for a pressure recrystallization process, which can serve as a reference for this compound purification[3].

| Solvent | Base | Initial Conditions | Final Conditions | Recovery Yield |

| Chloroform | Pyridine | 1.5 kg/cm ², 19°C | 13.1 kg/cm ², 160°C | 86.4% |

| Chloroform | Pyridine | 1.5 kg/cm ², 27°C | 15 kg/cm ², 172°C | 93.25% |

Column Chromatography

Column chromatography is a powerful technique for separating individual components from a mixture. For the purification of this compound, both normal-phase and reversed-phase chromatography can be employed.

General Protocol for Column Chromatography:

-

Prepare a column with a suitable stationary phase, such as silica gel or alumina.

-

Dissolve the crude or partially purified PBB mixture in a minimum amount of a suitable solvent and load it onto the column.

-

Elute the column with an appropriate mobile phase (a single solvent or a gradient of solvents).

-

Collect fractions of the eluate.

-

Analyze the fractions using a suitable analytical technique (e.g., Thin Layer Chromatography, GC) to identify the fractions containing the desired this compound congener.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

Stationary and Mobile Phases:

-

Normal-Phase Chromatography: A polar stationary phase like silica gel or alumina is used with a non-polar mobile phase (e.g., hexane, heptane, or mixtures with more polar solvents like ethyl acetate or dichloromethane).

-

Reversed-Phase Chromatography: A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., methanol, acetonitrile, or water mixtures).

A study on the purification of PBB congeners from a commercial mixture successfully used alumina adsorption column chromatography[6].

Purity Determination

The purity of the synthesized and purified this compound should be determined using appropriate analytical techniques.

-

Gas Chromatography (GC): Coupled with a suitable detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometry - MS), GC is a powerful tool for assessing the purity and congener distribution of PBBs.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, often with a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and help identify impurities.

-

Melting Point: A sharp and narrow melting point range is indicative of high purity.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should note that the synthesis of highly brominated biphenyls can result in a complex mixture of congeners, and the purification to a single isomer may require a combination of the techniques described. All experimental work should be conducted with appropriate safety precautions, as polybrominated biphenyls are classified as persistent organic pollutants and may have toxic properties.

References

- 1. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 2. Understanding Chromatography: Analytical and Preparative Separations - Rotachrom Technologies [rotachrom.com]

- 3. Research Portal [iro.uiowa.edu]

- 4. researchgate.net [researchgate.net]

- 5. EP1773744B1 - SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br) - Google Patents [patents.google.com]

- 6. Analytical and Preparative Chromatography, Explained - Rotachrom Technologies [rotachrom.com]

An In-depth Technical Guide on the Environmental Persistence of Octabromobiphenyl

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated biphenyls (PBBs) are a class of synthetic organobromine compounds that were widely used as flame retardants in various consumer and industrial products, including plastics for electronics, textiles, and furniture.[1] Commercial production of PBBs, such as the technical mixture FireMaster®, began in the 1970s.[2] This guide focuses on a specific congener group, octabromobiphenyl (OBBP), which, like other PBBs, has raised significant environmental and health concerns due to its persistence, bioaccumulative potential, and toxicity.

Structurally, PBBs consist of a biphenyl backbone where hydrogen atoms have been replaced by bromine atoms. This compound refers to congeners with eight bromine atoms. These compounds are chemically stable, have low volatility, and are hydrophobic, properties that contribute to their long-term persistence in the environment.[2] Due to their environmental and health risks, the production and use of PBBs have been largely phased out or banned in many regions.[3] However, their legacy continues as they remain present in older products and have become ubiquitous environmental contaminants.[4] This document provides a comprehensive technical overview of the environmental fate, degradation pathways, and analytical methodologies related to this compound.

Environmental Fate and Persistence

The environmental persistence of a chemical is its ability to resist degradation, allowing it to remain in the environment for extended periods.[5] The physicochemical properties of this compound—namely its low water solubility and strong affinity for organic matter—govern its distribution and persistence in the environment.

2.1 Distribution in Environmental Compartments

Once released into the environment, PBBs, including this compound, do not readily dissolve in water. Instead, they strongly bind to soil and sediment particles.[1] This sorption reduces their mobility in soil and water systems but increases their potential for long-range atmospheric transport when attached to airborne particulate matter.[1] Consequently, PBBs have been detected in various environmental matrices, including air, water, soil, and sediment.[1]

2.2 Persistence and Half-Life

The persistence of PBBs is a significant concern. While specific environmental half-life data for this compound is not extensively documented, the general class of PBBs is known for its stability. The half-life can vary significantly based on environmental conditions such as soil type, microbial activity, and sunlight exposure.[6][7] For persistent organic pollutants with similar characteristics, soil half-lives can extend for years. For instance, an estimated soil half-life of 3,609 days has been reported for certain polychlorinated biphenyls (PCBs), which are structurally similar to PBBs.[8] In biological systems, the persistence is also notable. One study on rats showed that after a single oral dose of ¹⁴C-labeled this compound, 62% was eliminated with a half-life under 24 hours, but the remainder had a half-life exceeding 16 days, indicating a significant potential for bioaccumulation.[9][10]

| Parameter | Matrix/Organism | Value | Citation |

| Elimination Half-Life (portion) | Rat | > 16 days | [9][10] |

| Persistence Classification | General Environment | High | [11] |

Table 1: Environmental and Biological Persistence Data for this compound. Note: Specific field half-life data for this compound in soil, water, or sediment is limited. Data often refers to the broader class of PBBs or is derived from toxicokinetic studies.

2.3 Bioaccumulation

Bioaccumulation is the process by which chemicals accumulate in living organisms, reaching concentrations higher than those in the surrounding environment. Due to their lipophilic (fat-soluble) nature, PBBs readily accumulate in the fatty tissues of organisms.[2] Studies in rats fed diets containing this compound showed a dose-related accumulation of bromine in fat, liver, and muscle tissues.[3] A two-year study revealed that bromine concentrations from OBBP in both the liver and adipose tissue of rats increased steadily over 180 days without reaching a plateau, unlike other compounds that were studied.[9] This continuous accumulation highlights the compound's high potential for biomagnification, where its concentration increases at successively higher levels in the food chain.

| Organism | Tissue | Observation | Citation |

| Rat | Adipose Tissue, Liver | Bromine levels increased steadily over 180 days with no plateau. | [9] |

| Rat | Fat, Liver, Muscle | Dose-related accumulation of bromine observed after 2-4 weeks of exposure. | [3] |

| Fish, Marine Mammals | Blubber, Whole Body | Higher brominated congeners found in fish and seals, indicating bioaccumulation and biomagnification in marine food webs. | [12] |

Table 2: Summary of this compound Bioaccumulation Data.

Degradation Pathways

The breakdown of this compound in the environment occurs through both abiotic and biotic processes, although these processes are generally slow.

3.1 Abiotic Degradation: Photolysis

Highly brominated PBBs can undergo degradation upon exposure to ultraviolet (UV) radiation from sunlight, a process known as photolysis.[2] This process typically involves reductive debromination, where bromine atoms are sequentially removed from the biphenyl structure. This can lead to the formation of lower-brominated PBB congeners, which may have different toxicity and persistence profiles.[13] The rate and extent of photolytic degradation are influenced by factors such as the medium (e.g., water, organic solvents), light wavelength, and the presence of other substances that can act as photosensitizers.[14][15]

3.2 Biotic Degradation: Microbial Action

Microbial degradation is a primary mechanism for the breakdown of many organic pollutants.[11][16] While highly halogenated compounds like this compound are generally resistant to microbial attack, some microorganisms have been shown to be capable of dehalogenating PBBs and related compounds, particularly under anaerobic conditions.[17][18] This process, known as reductive dehalogenation, involves bacteria using the halogenated compound as an electron acceptor. The degradation of PBBs can also occur through oxidative pathways mediated by enzymes such as cytochrome P-450 and toluene dioxygenase in certain bacteria.[10][19]

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 3. This compound | C12H2Br8 | CID 3032840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Moving persistence assessments into the 21st century: A role for weight‐of‐evidence and overall persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pesticide Half-life [npic.orst.edu]

- 7. wellwater.oregonstate.edu [wellwater.oregonstate.edu]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Toxicology of this compound and decabromodiphenyl oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioaccumulation of polybrominated diphenyl ethers and hexabromocyclododecane in the northwest Atlantic marine food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Octabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 14. Photochemical decomposition of dissolved hydroxylated polybrominated diphenyl ethers under various aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture [frontiersin.org]

- 19. Metabolism of chlorofluorocarbons and polybrominated compounds by Pseudomonas putida G786(pHG-2) via an engineered metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Environmental Degradation Pathways of Octabromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core environmental degradation pathways of octabromobiphenyl (OBBP), a brominated flame retardant of significant environmental concern. Due to their persistence and potential for bioaccumulation, understanding the fate of OBBPs in the environment is critical. This document outlines the primary biotic and abiotic degradation mechanisms, presents quantitative data from key studies, provides detailed experimental protocols for analysis, and visualizes the complex degradation pathways.

Core Degradation Pathways: Biotic and Abiotic Mechanisms

Octabromobiphenyls undergo degradation in the environment through two primary routes: biotic degradation, primarily mediated by microorganisms, and abiotic degradation, driven by physical factors such as light.

Biotic Degradation: Microbial Reductive Debromination and Aerobic Degradation

Microbial action is a significant factor in the breakdown of OBBPs, particularly under anaerobic conditions.

Anaerobic Reductive Debromination: This is a key pathway where anaerobic bacteria utilize OBBPs as electron acceptors, sequentially removing bromine atoms from the biphenyl structure. This process, known as dehalogenation, is crucial for the breakdown of highly halogenated compounds[1]. Studies have identified specific microorganisms, such as Dehalococcoides species, as being capable of this process[2]. The removal of bromine atoms tends to occur preferentially at the meta- and para- positions[3]. This reductive debromination leads to the formation of lesser-brominated biphenyls, which can sometimes be more toxic than the parent compound.

Aerobic Degradation: While less commonly reported for highly brominated congeners, aerobic degradation of some polybrominated biphenyls (PBBs) has been observed. For instance, aerobic degradation of decabromodiphenyl ether (a related compound) by Bacillus tequilensis has been documented, involving debromination at ortho and meta positions, cleavage of the diphenyl ether bond, and subsequent ring opening.

Abiotic Degradation: Photodegradation

Photodegradation, or the breakdown of molecules by light, is a major abiotic pathway for OBBP degradation. This process is particularly relevant in environments exposed to sunlight, such as surface waters and the upper layers of soil.

Mechanism of Photodegradation: OBBPs can absorb ultraviolet (UV) radiation, which provides the energy to break the carbon-bromine bonds. Studies have shown that UV irradiation leads to the sequential removal of bromine atoms, a process termed reductive debromination[4][5][6]. In contrast to microbial debromination, photodegradation often shows a preference for the removal of bromine atoms at the ortho- positions. The kinetics of photodegradation frequently follow a pseudo-first-order model[4][5][6].

Quantitative Data on this compound Degradation

The following tables summarize quantitative data from various studies on the degradation of OBBPs and related polybrominated compounds. These data provide insights into degradation rates and the formation of intermediate products under different experimental conditions.

Table 1: Microbial Degradation of an Octabromodiphenyl Ether (Octa-BDE) Mixture

| Microcosm/Culture | Initial Concentration | Degradation/Product Formation | Timeframe | Reference |

| Sediment-free culture C-N-7* with nonane | 45 nM nona-BDE, 181 nM octa-BDEs, 294 nM hepta-BDE, 19 nM hexa-BDE | Production of 56 nM hexa-BDE, 124 nM penta-BDEs, and 150 nM tetra-BDEs | 42 days | [2] |

| Microcosms from 20 of 28 locations with octa-BDE in trichloroethene (TCE) | Not specified | Debromination occurred | Not specified | [2] |

| Microcosms from 11 of 28 locations with octa-BDE in nonane | Not specified | Debromination occurred | Not specified | [2] |

Table 2: Photodegradation of 4,4'-Dibromobiphenyl (a model PBB)

| Initial Concentration | Degradation Rate | Timeframe | pH | Light Source | Reference |

| 0.5 g/L | 90% | 4 hours | 11 | 8 W UV lamp | [4] |

| 1.0 g/L | 82.1% | 8 hours | Not specified | 8 W UV lamp | [4] |

| 1.5 g/L | 69.33% | 8 hours | Not specified | 8 W UV lamp | [4] |

| 2.0 g/L | 52.92% | 8 hours | Not specified | 8 W UV lamp | [4] |

Table 3: Photodegradation Kinetics of Various Brominated Flame Retardants (as models)

| Compound | Wavelength Range | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Solvent | Reference |

| HBB | 180-400 nm | 0.1702 | 4.07 | n-hexane | [5][6] |

| PBT | 180-400 nm | 0.1801 | 3.85 | n-hexane | [5][6] |

| PBBA | 180-400 nm | 0.3008 | 2.31 | n-hexane | [5][6] |

| PBEB | 180-400 nm | 0.1942 | 3.57 | n-hexane | [5][6] |

| HBB | 334-365 nm | 0.0265 | 26.16 | n-hexane | [5][6] |

| PBT | 334-365 nm | 0.0311 | 22.28 | n-hexane | [5][6] |

| PBBA | 334-365 nm | 0.0433 | 16.01 | n-hexane | [5][6] |

| PBEB | 334-365 nm | 0.0299 | 23.18 | n-hexane | [5][6] |

(HBB: Hexabromobenzene, PBT: Pentabromotoluene, PBBA: Pentabromobenzyl acrylate, PBEB: Pentabromoethylbenzene)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation.

Analysis of this compound and its Degradation Products using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a composite based on standard methods for the analysis of PBBs[7][8][9][10].

1. Sample Preparation:

- Extraction: For solid samples (e.g., soil, sediment, plastic), use a pressurized solvent extraction (PSE) system or Soxhlet extraction with a suitable solvent like toluene or a hexane/acetone mixture. For liquid samples (e.g., water), perform a liquid-liquid extraction with a non-polar solvent such as hexane.

- Cleanup: Pass the extract through a multi-layer silica gel column, which may contain acidified silica and/or alumina, to remove interfering compounds.

- Concentration: Concentrate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. GC-MS Analysis:

- Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS), preferably with a single quadrupole or tandem mass spectrometry (MS/MS) capabilities for higher selectivity[8][10][11].

- Column: A low-polarity capillary column, such as a 15 m x 0.25 mm ID x 0.10 µm film thickness ZB-5HT Inferno or similar, is suitable for separating PBB congeners[7][10].

- Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC inlet, typically in splitless mode to maximize sensitivity. The injector temperature should be high enough to volatilize the analytes without causing thermal degradation, for example, 325°C[10].

- Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 90°C), ramps up to a high temperature (e.g., 340°C) at a controlled rate (e.g., 20°C/min), and holds at the final temperature to ensure elution of all congeners[10].

- MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode, targeting specific m/z values for each PBB congener and their degradation products. For enhanced selectivity, multiple reaction monitoring (MRM) can be used with a tandem mass spectrometer[10].

- Quantification: Perform quantification using an internal standard method with isotope-labeled PBB standards to correct for extraction inefficiencies and matrix effects[8][10]. Prepare a calibration curve using a series of standard solutions of known concentrations.

Microbial Reductive Debromination Assay

This protocol is a generalized procedure based on studies of anaerobic debromination[2][12].

1. Microcosm Setup:

- Anaerobic Medium: Prepare a defined mineral medium under anaerobic conditions (e.g., by boiling and purging with N₂/CO₂ gas). The medium should contain essential nutrients and a redox indicator like resazurin.

- Inoculum: Use anaerobic sludge, sediment, or a specific bacterial culture (e.g., Dehalococcoides-containing consortium) as the inoculum.

- Substrate Addition: Add the this compound congener or mixture to the microcosms, typically dissolved in a carrier solvent like nonane to a final concentration in the nanomolar to micromolar range[2][12].

- Electron Donor: Provide a suitable electron donor, such as acetate, lactate, or pyruvate, to support microbial activity.

- Controls: Include sterile controls (autoclaved inoculum) and controls without the OBBP substrate to account for abiotic losses and background microbial activity.

2. Incubation:

- Incubate the microcosms in the dark at a controlled temperature (e.g., 25-30°C).

3. Sampling and Analysis:

- At regular time intervals, sacrifice replicate microcosms.

- Extract the entire content of the microcosm as described in the GC-MS protocol (Section 3.1).

- Analyze the extracts by GC-MS to quantify the parent OBBP and its debrominated products.

Photodegradation Experiment

This protocol is a general guideline based on studies of the photodegradation of brominated compounds[4][5][13].

1. Sample Preparation:

- Dissolve the this compound congener in a suitable solvent (e.g., n-hexane, acetone, or a water/acetonitrile mixture) in a quartz reaction vessel. The concentration will depend on the analytical method's sensitivity.

2. Irradiation:

- Irradiate the solution using a UV lamp with a specific wavelength or a broad-spectrum light source simulating sunlight. The light source should be characterized for its spectral output and intensity[5][13].

- Maintain a constant temperature during the experiment using a cooling system.

- Include dark controls (vessels wrapped in aluminum foil) to assess for any non-photolytic degradation.

3. Sampling and Analysis:

- At various time points, withdraw aliquots of the solution.

- Analyze the samples directly or after appropriate dilution using High-Performance Liquid Chromatography (HPLC) with a UV detector or GC-MS to determine the concentration of the parent OBBP and identify degradation products.

4. Data Analysis:

- Plot the concentration of the this compound versus time to determine the degradation kinetics.

- Fit the data to a kinetic model (e.g., pseudo-first-order) to calculate the degradation rate constant and half-life[4][5][6].

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key degradation pathways and experimental workflows described in this guide.

References

- 1. ijmr.net.in [ijmr.net.in]

- 2. Reductive debromination of polybrominated diphenyl ethers by anaerobic bacteria from soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation pathways of decabromodiphenyl ether during hydrothermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. An efficient GC-IDMS method for determination of PBDEs and PBB in plastic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a gas chromatography/ion trap mass spectrometry based method for the quantification of polybrominated diphenyl ethers and polychlorinated biphenyls in adipose tissue | CoLab [colab.ws]

- 12. superfund.berkeley.edu [superfund.berkeley.edu]

- 13. mdpi.com [mdpi.com]

Toxicokinetics of Octabromobiphenyl in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics of octabromobiphenyl in animal models. Due to the limited availability of data on pure this compound, this guide incorporates findings from studies on commercial this compound mixtures, which are noted to contain a significant proportion of other polybrominated biphenyl (PBB) congeners, such as nonabromobiphenyl. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological processes to serve as a resource for professionals in toxicology and drug development.

Quantitative Toxicokinetic Data

The following tables summarize the available quantitative data on the absorption, distribution, and excretion of this compound in rat models. It is important to note that this data is primarily derived from studies using commercial mixtures.

Table 1: Absorption of this compound in Rats

| Parameter | Value | Animal Model | Dosing Regimen | Source |

| Oral Absorption | >38.1% | Rat | Single oral dose (1 mg/kg) of a commercial mixture | [1] |

Table 2: Distribution of Bromine in Rat Tissues after Dietary Exposure to this compound

| Tissue | Concentration Increase (vs. Control) after 18 weeks | Animal Model | Dosing Regimen | Source |

| Fat | ~800-fold | Rat | 1000 ppm in diet | [1] |

| Liver | ~9-fold | Rat | 1000 ppm in diet | [1] |

| Muscle | ~27-fold | Rat | 1000 ppm in diet | [1] |

| Fat | ~11-fold | Rat | 10 ppm in diet | [1] |

| Liver | ~1.5-fold | Rat | 10 ppm in diet | [1] |

| Muscle | ~2.4-fold | Rat | 10 ppm in diet | [1] |

Table 3: Excretion of this compound in Rats

| Route | Percentage of Dose | Time Frame | Animal Model | Dosing Regimen | Source |

| Feces | 61.9% | 24 hours | Rat | Single oral dose (1 mg/kg) of a ¹⁴C-labeled commercial mixture | [1] |

| Half-Life | >16 days | - | Rat | Single oral dose of a ¹⁴C-labeled commercial mixture | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicokinetic studies of this compound are not extensively reported in the available literature. However, based on standard methodologies for similar compounds, a typical experimental design is described below.

Animal Model and Husbandry

-

Species: Rat (e.g., Sprague-Dawley or Fischer 344).

-

Sex: Male and/or female, as specified in the study.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except when fasting is required for the experiment.

Dosing

-

Oral Gavage: For single-dose studies, this compound is often administered via oral gavage. The compound is typically dissolved or suspended in a vehicle such as corn oil.

-

Dietary Administration: For sub-chronic or chronic studies, this compound is mixed into the standard laboratory chow at specified concentrations (e.g., parts per million).

Sample Collection

-

Blood: Blood samples are collected at various time points post-dosing via methods such as tail vein or cardiac puncture. Plasma or serum is separated for analysis.

-

Tissues: At the termination of the study, animals are euthanized, and various tissues (e.g., liver, adipose tissue, muscle, brain) are collected, weighed, and stored, typically at -80°C, until analysis.

-

Excreta: Urine and feces are collected using metabolic cages over specified periods to determine the extent and routes of excretion.

Analytical Methods

-

Extraction: Tissues and feces are homogenized and extracted with organic solvents to isolate the lipophilic this compound and its potential metabolites.

-

Quantification: Gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD) are common analytical techniques for the quantification of polybrominated biphenyls in biological matrices. The use of radiolabeled compounds (e.g., ¹⁴C-octabromobiphenyl) allows for the tracking of the compound and its metabolites through liquid scintillation counting.

Visualizations

Experimental Workflow

Caption: A generalized workflow for an in vivo toxicokinetic study of this compound in a rat model.

Potential Metabolic Pathway

While specific metabolic pathways for this compound have not been fully elucidated in mammalian models, literature on other polybrominated biphenyls suggests that metabolism can occur, particularly for less brominated congeners. A potential initial metabolic step is hydroxylation, catalyzed by cytochrome P450 enzymes in the liver.

Caption: A proposed metabolic pathway for this compound in rats, involving Phase I hydroxylation and Phase II conjugation.

Summary and Conclusion

The toxicokinetic profile of this compound in animal models, primarily rats, is characterized by partial absorption from the gastrointestinal tract, distribution and accumulation in lipophilic tissues such as fat, and a very slow elimination with a long biological half-life. The primary route of excretion for the unabsorbed fraction and any metabolites appears to be through the feces.

Significant data gaps remain, particularly concerning the metabolism of this compound in mammals and its potential to form hydroxylated metabolites, which may have different toxicological profiles. The available data is often from studies using commercial mixtures, which complicates the interpretation of the toxicokinetics of the specific this compound congener.

Future research should focus on the toxicokinetics of pure this compound congeners, a more detailed characterization of tissue distribution, and the elucidation of specific metabolic pathways. Such studies are crucial for a more accurate risk assessment for human and environmental health.

References

Mechanism of Toxicity for Octabromobiphenyl Congeners: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the toxicity of octabromobiphenyl congeners. Drawing from a wide range of toxicological studies, this document details the molecular pathways, presents quantitative data, and outlines experimental protocols relevant to understanding the adverse health effects of these persistent environmental pollutants.

Core Toxicological Mechanisms

The toxicity of this compound congeners is multifaceted, primarily driven by their interaction with the aryl hydrocarbon receptor (AhR), leading to a cascade of downstream effects including oxidative stress, endocrine disruption, and neurotoxicity. The specific toxic potency of each congener is dependent on its structure, particularly the number and position of bromine atoms.

Aryl Hydrocarbon Receptor (AhR) Activation

The predominant mechanism of toxicity for many polybrominated biphenyls (PBBs), including octabromobiphenyls, involves their binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] This activation initiates a signaling cascade that results in the altered expression of a wide array of genes.

Upon entering the cell, the this compound congener binds to the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. Inside the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional upregulation.

Key genes induced by this pathway include those encoding for cytochrome P450 enzymes, such as CYP1A1 and CYP1A2.[1] While these enzymes are involved in the metabolism of xenobiotics, their induction can also lead to the production of reactive oxygen species (ROS) and contribute to oxidative stress.

Oxidative Stress

A significant consequence of this compound exposure is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

Studies have shown that exposure to octabromodiphenyl ether (a related compound) in rats leads to impaired redox homeostasis, evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in glutathione levels (both reduced, GSH, and oxidized, GSSG).[2] Furthermore, an increase in the activity of glutathione S-transferase (GST) has been observed, suggesting a cellular response to detoxify the products of oxidative damage.[2]

Endocrine Disruption

Polybrominated biphenyls are recognized as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems.[3] These effects can manifest as alterations in reproductive function and thyroid hormone homeostasis. For instance, pre- and post-natal exposure to PBBs has been linked to early menarche in human studies.[4] Animal studies have demonstrated effects on reproductive capacity in rats, mink, and monkeys.[3] While specific data for this compound congeners is limited, the structural similarity to other PBBs and related halogenated compounds suggests a potential for endocrine disruption.

Neurotoxicity and Immunotoxicity

Evidence suggests that PBBs can exert neurotoxic effects. Developmental exposure to polybrominated diphenyl ethers (PBDEs), which share structural similarities with PBBs, has been shown to cause long-lasting changes in motor activity and impair learning and memory in animal models.[5]

Furthermore, some PBB congeners and their metabolites have been shown to have immunotoxic effects. For example, 3,3′,5,5′-tetrabromobiphenyl (BB-80) and its hydroxylated metabolite have been found to mediate immunotoxicity in zebrafish embryos, potentially through the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[6] This pathway is a key regulator of the innate immune response and inflammation.

Quantitative Toxicity Data

Quantitative data on the toxicity of specific this compound congeners are limited. Most available data are for commercial mixtures, which are complex and of variable composition. It is important to note that commercial this compound products often contain a significant proportion of nonabromobiphenyls.[1]

Table 1: Acute Toxicity of this compound Mixtures

| Test Organism | Congener/Mixture | Route of Administration | LD50 | Citation |

| Japanese quail | Commercial this compound mixture | Oral | >12.5 g/kg bw | [1] |

| Rat | Firemaster FF-1 (Hexa/Heptabromo mixture) | Oral | 1.43 g/kg (female), 3.28 g/kg (male) (total dose over 4.5 weeks) | [1] |

Table 2: Subchronic Oral Toxicity of an Octabromodiphenyl Ether Mixture in Rats

| Parameter | Value | Basis for Value | Citation |

| NOAEL | Not established | - | [4] |

| LOAEL | 7.2 mg/kg/day | Liver changes (increased weight and granular cytoplasmic changes) | [4] |

Note: Data for octabromodiphenyl ether is included for context but it is a different class of compound to this compound.

Experimental Protocols

The assessment of this compound toxicity involves a range of in vivo and in vitro experimental protocols.

In Vivo Toxicity Studies

1. Acute Oral Toxicity Study (Modified OECD 423)

-

Test Species: Rat (e.g., Sprague-Dawley or Wistar strain), young adult, nulliparous and non-pregnant females.

-

Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water ad libitum.

-

Test Substance Preparation: The this compound congener or mixture is dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Dosing: A single oral dose is administered by gavage. A starting dose (e.g., 300 mg/kg) is used, and subsequent doses are adjusted up or down based on the outcome of the previous dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Endpoint: Determination of the LD50 value.

2. Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

-

Test Species: Rat.

-

Groups: At least three dose groups and a control group.

-

Dosing: Daily oral administration (gavage or dietary) for 28 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are measured at termination.

-

Pathology: Gross necropsy and histopathological examination of major organs and tissues.

-

Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

In Vitro Toxicity Studies

1. Cytotoxicity Assay in HepG2 Cells

-

Cell Line: Human hepatoma cell line (HepG2).

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.

-

Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the this compound congener for a specified duration (e.g., 24, 48, or 72 hours).

-

Assay Principle: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of cell viability.

-

Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

2. Aryl Hydrocarbon Receptor (AhR) Activation Assay

-

Cell Line: A reporter cell line, such as a rat hepatoma cell line (H4IIE-luc) stably transfected with a luciferase reporter gene under the control of DREs.

-

Exposure: Cells are exposed to various concentrations of the test compound.

-

Assay Principle: Activation of the AhR by the test compound leads to the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of AhR activation.

-

Data Analysis: The potency of the compound to activate AhR is determined by calculating the EC50 (the concentration that produces 50% of the maximal response).

3. Oxidative Stress Measurement

-

Sample Preparation: Liver tissue or cultured cells are homogenized in a suitable buffer.

-

Malondialdehyde (MDA) Assay: The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA levels as an indicator of lipid peroxidation. The principle is the reaction of MDA with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.

-

Glutathione (GSH/GSSG) Assay: The levels of reduced (GSH) and oxidized (GSSG) glutathione can be measured using commercially available kits, often based on enzymatic recycling methods.

-

Antioxidant Enzyme Activity Assays: The activities of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be measured using specific spectrophotometric assays.

Conclusion

The mechanism of toxicity for this compound congeners is complex and primarily initiated by the activation of the aryl hydrocarbon receptor. This leads to a range of adverse effects, including oxidative stress, endocrine disruption, and potential neurotoxicity and immunotoxicity. While quantitative toxicity data for specific this compound congeners are scarce, studies on commercial mixtures and related compounds provide valuable insights into their potential hazards. Further research is needed to fully characterize the congener-specific toxicity and to develop more detailed dose-response relationships for risk assessment purposes.

References

- 1. Toxicologic assessments of a commercial polybrominated biphenyl mixture in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of firemaster FF-1 and 2,2',4,4',5,5'-hexabromobiphenyl in cultures of C3H/10T 1/2 mammalian fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 4. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. lead pbb levels: Topics by Science.gov [science.gov]

An In-depth Technical Guide to Octabromobiphenyl

This technical guide provides a comprehensive overview of octabromobiphenyl, a brominated flame retardant. The document details its chemical identity, including CAS numbers and synonyms, physical and chemical properties, toxicological data, and environmental fate. This guide is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity: CAS Numbers and Synonyms

This compound is a synthetic organic compound belonging to the class of polybrominated biphenyls (PBBs).[1] It is important to note that commercial this compound products were often mixtures of various PBBs, with nonabromobiphenyl sometimes being the major component.[1][2]

Several CAS numbers are associated with this compound and its isomers:

| CAS Number | Isomer/Description |

| 27858-07-7 | This compound (unspecified bromine locants)[1] |

| 61288-13-9 | This compound[] |

| 67889-00-3 | 2,2',3,3',4,4',5,5'-Octabromobiphenyl[4][5][6] |

| 119264-60-7 | 2,2',3,3',4,5',6,6'-Octabromobiphenyl[7] |

A variety of synonyms have been used to refer to this compound, including:

-

Octabromodiphenyl[]

-

PBB 194 (for the 2,2',3,3',4,4',5,5'- isomer)[4]

-

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenyl)benzene[4]

-

2,2',3,3',4,4',5,5'-Octabromo-1,1'-biphenyl[4]

Physicochemical Properties

The properties of this compound can vary depending on the specific isomer and the composition of commercial mixtures. The following table summarizes key physicochemical data.

| Property | Value |

| Molecular Formula | C12H2Br8[] |

| Molecular Weight | 785.38 g/mol [] |

| Physical Description | White solid[1] |

| Melting Point | 200-250 °C[1] |

| Decomposition Temperature | 435 °C[1][2] |

| Water Solubility | 25 µg/L at 25 °C[2] |

| Vapor Pressure | 7 x 10⁻¹¹ mm Hg at 28 °C[1][2] |

| Log Kow | 5.53[1] |

| Henry's Law Constant | 2.4 x 10⁻⁹ atm-cu m/mole at 25 °C (estimated)[2] |

Toxicological Profile

Extensive toxicological studies have been conducted on this compound to assess its potential hazards.

Acute Toxicity

This compound exhibits low acute toxicity in mammals and birds through various routes of administration.[8] It is not considered a primary skin irritant or sensitizer and is only mildly irritating to the eyes.[9]

| Species | Route | Value |

| Rat | Oral (LDLo) | 2000 mg/kg[2] |

Subchronic and Chronic Toxicity

Repeated exposure to this compound can lead to adverse health effects. Studies in rats have shown that it can cause liver enlargement at high single doses or low repeated doses.[8] A 30-day dietary feeding study in rats did not establish a no-effect level for this compound.[9] In a two-year study, the bromine concentration in the liver and adipose tissue of rats fed this compound increased steadily without reaching a plateau within 180 days, indicating bioaccumulation.[9][10]

Developmental and Reproductive Toxicity

Equivocal effects on the rat fetus have been reported for this compound.[8]

Experimental Protocols

Detailed experimental methodologies for the toxicological studies are summarized below based on available information.

30-Day Dietary Feeding Study in Rats:

-

Objective: To determine the subchronic oral toxicity of this compound.

-

Methodology: Rats were fed diets containing varying concentrations of this compound for 30 days. A comparative study was conducted with decabromodiphenyl oxide. Key endpoints monitored likely included body weight, food consumption, clinical signs of toxicity, and at the end of the study, organ weights and histopathological examination of tissues, with a focus on the liver. A no-effect level was not established for this compound in this study.[9]

Two-Year Chronic Toxicity and Bioaccumulation Study in Rats:

-

Objective: To assess the long-term toxicity and bioaccumulation potential of this compound.

-